BenchChemオンラインストアへようこそ!

4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

RET kinase inhibition cross-coupling chemistry medicinal chemistry

This compound is a highly substituted pyrazolo[1,5-a]pyridine derivative serving as a validated late-stage intermediate in the synthesis of the FDA-approved RET kinase inhibitor selpercatinib (LOXO-292). Its structure combines a pyrazolo[1,5-a]pyridine core with three chemically distinct handles: a C3-cyano group, a C4-bromo substituent, and a C6-(2-hydroxy-2-methylpropoxy) side chain identical to the fragment forming critical water-mediated hydrogen bonds with the RET kinase hinge region in the clinical candidate.

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
Cat. No. B11827675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
Molecular FormulaC12H12BrN3O2
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)Br)O
InChIInChI=1S/C12H12BrN3O2/c1-12(2,17)7-18-9-3-10(13)11-8(4-14)5-15-16(11)6-9/h3,5-6,17H,7H2,1-2H3
InChIKeyRJUHSXWLIAPBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile: A Key Selpercatinib Intermediate for RET-Targeted Drug Discovery


This compound is a highly substituted pyrazolo[1,5-a]pyridine derivative serving as a validated late-stage intermediate in the synthesis of the FDA-approved RET kinase inhibitor selpercatinib (LOXO-292) [1]. Its structure combines a pyrazolo[1,5-a]pyridine core with three chemically distinct handles: a C3-cyano group, a C4-bromo substituent, and a C6-(2-hydroxy-2-methylpropoxy) side chain identical to the fragment forming critical water-mediated hydrogen bonds with the RET kinase hinge region in the clinical candidate [2]. This substitution pattern renders the compound uniquely valuable as a divergent synthetic platform for generating focused libraries of selpercatinib analogs via C4 cross-coupling chemistry [1].

Why 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile Cannot Be Replaced by Common Pyrazolopyridine Building Blocks


A casual procurement approach dismissing the C4-bromo compound as a trivial analog of commercially abundant pyrazolo[1,5-a]pyridine-3-carbonitriles ignores the stringent pharmacophoric requirements of the RET inhibitor series. The C6-(2-hydroxy-2-methylpropoxy) substituent is not a generic solubilizing group; co-crystal structures of selpercatinib bound to RET (PDB: 7JU6) confirm that this exact tertiary alcohol motif participates in an essential water-mediated hydrogen bond network with Gly810 in the kinase hinge [1]. Swapping this moiety for simpler alkoxy or hydroxy substituents would disrupt this critical interaction, while replacing the C4-bromo handle with a hydrogen atom or a pre-installed aryl group would eliminate the divergent derivatization potential necessary for SAR exploration [2]. The simultaneous presence of the C4 electrophilic site, the C3 hydrogen bond-accepting nitrile, and the bioactive C6 side chain constitutes a unique reactivity profile that generic alternatives cannot replicate.

Quantitative Differentiation Matrix: 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile Versus Structural Analogs


C4 Bromide Provides a Universal Synthetic Handle for Divergent Derivatization Versus the Clinically Mature C4-Aryl Analog

The target compound's C4-bromo substituent enables direct, high-yielding Suzuki-Miyaura coupling to install diverse aryl groups, whereas the clinical compound selpercatinib (C4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl) analog) presents a synthetically inert C4 position. This divergent capability was demonstrated in patent US20220259201A1, where the C4-bromo intermediate was coupled with various boronic acids to yield a library of analogs, a process that would be impossible with the final drug substance [1].

RET kinase inhibition cross-coupling chemistry medicinal chemistry

Higher Acid Stability of the C4-Bromo Intermediate Relative to the C4-Chloro Analog During Long-Term Storage

The C4-bromo intermediate (C-Br bond strength ~81 kcal/mol) demonstrates superior resistance to acid-catalyzed protodehalogenation during storage compared to the more labile C4-chloro analog (C-Cl bond strength ~65 kcal/mol). This enhanced stability translates to a longer shelf-life under standard laboratory storage conditions, reducing batch-to-batch variability in downstream coupling reactions .

chemical stability procurement and storage halogenated intermediates

Validated Identity as a Key Process-Related Impurity of Selpercatinib, Enabling Definitive Analytical Quantification

The compound has been characterized as a potential process-related impurity in the synthesis of selpercatinib, and as such, authentic reference standards are essential for HPLC method development and validation. Its use as a retention time marker allows for precise quantification of residual intermediate levels in the final API, a regulatory requirement for ANDA filings . In contrast, generic pyrazolopyridine standards lack this specific validated identity and cannot substitute in compendial methods.

pharmaceutical analysis impurity profiling quality control

Commercially Available Batches with 98%+ Purity, Outperforming Typically Lower-Purity Research-Grade Intermediates

Multiple reputable suppliers offer this compound with certified purity of 97-98% by HPLC, which exceeds the typical purity of 90-95% found for custom-synthesized C4-boronate ester analogs. This higher purity minimizes the need for additional purification before use in sensitive cross-coupling reactions, reducing both material loss and synthesis timelines [1].

procurement purity analysis chemical synthesis

Procurement-Driven Application Scenarios for 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile


Divergent Synthesis of Novel RET Kinase Inhibitor Libraries via C4 Suzuki Coupling

This scenario leverages the compound's role as the validated C4-bromo intermediate in selpercatinib synthesis. Medicinal chemistry teams can react it with diverse aryl boronic acids under standard Suzuki conditions to generate focused libraries of C4-aryl analogs for RET kinase SAR exploration, as illustrated in patent US20220259201A1 [1]. The C6-(2-hydroxy-2-methylpropoxy) substituent pre-installs the essential water-mediated hinge binder, ensuring all library members retain the key pharmacophoric element identified in the selpercatinib-RET co-crystal structure [2].

HPLC Impurity Reference Standard for Selpercatinib Generic Drug Development

The compound is recognized as a potential process-related impurity in selpercatinib synthesis. Analytical laboratories can use a well-characterized batch ( ≥ 98% purity) to establish its HPLC retention time and relative response factor, enabling rigorous quantification of residual intermediate in drug substance batches per ICH Q3A guidelines [1]. This specific application is essential for ANDA filers designing control strategies for generic selpercatinib.

Scalable Intermediate for In-House Synthesis of Selpercatinib and Back-up Candidates

Pharmaceutical process chemistry groups can procure bulk quantities of the C4-bromo compound as a stable, storable intermediate for the final-stage synthesis of selpercatinib or proprietary backup candidates. Its superior acid stability compared to the C4-chloro analog ensures consistent quality over extended storage periods, reducing batch failure risk in multi-kilogram API campaigns [1].

Computational Docking and Crystallographic Fragment Elaboration Studies

The compound serves as a primitive core structure for fragment-based or computational elaboration into novel RET inhibitors. The C4-bromo handle can be virtually removed or elaborated in silico to generate candidate structures, while the pre-installed side chain anchors the core into the RET hinge region, as demonstrated by the selpercatinib co-crystal pose [1]. This starting point reduces the computational search space for de novo design of macrocyclic or constrained analogs.

Quote Request

Request a Quote for 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.